5-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one core. Key structural features include:
- A tricyclic scaffold with sulfur (thia) and nitrogen (diaza) atoms.
- A 3,4-dimethylphenyl group linked via a 2-oxoethylsulfanyl moiety at position 3.
- A prop-2-en-1-yl (allyl) substituent at position 2.
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S2/c1-4-11-25-22(27)20-17-7-5-6-8-19(17)29-21(20)24-23(25)28-13-18(26)16-10-9-14(2)15(3)12-16/h4,9-10,12H,1,5-8,11,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQLCQXFTUDWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tricyclic core, followed by the introduction of the sulfanyl and oxoethyl groups. The final step involves the addition of the prop-2-en-1-yl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxoethyl group can produce alcohols.
Scientific Research Applications
5-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one: has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 5-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Position 4 : The allyl group in the target compound may enhance reactivity or conformational flexibility compared to bulkier aryl groups (e.g., phenyl or methoxyphenyl) in analogues .
- Position 5 : The 3,4-dimethylphenyl-2-oxoethylsulfanyl group introduces steric bulk and electron-withdrawing effects, contrasting with simpler sulfanyl or halogenated substituents in analogues .
Computational Similarity Analysis
2D vs. 3D Similarity Metrics
- 2D Tanimoto Similarity : Measures atom connectivity and functional group overlap. For example, indomethacin and sulindac exhibit high 2D similarity (Tanimoto = 0.96) but low 3D shape/color similarity (ST = 0.66, CT = 0.25), highlighting divergent bioactivity profiles .
- 3D Shape-Tanimoto (ST) : Quantifies spatial overlap. Analogues with similar cores but differing substituents (e.g., methoxy vs. dimethylphenyl) may show ST scores < 0.7, indicating shape divergence .
Graph-Based vs. Fingerprint Methods
- Fingerprints : Predetermined descriptors (e.g., PubChem fingerprints) efficiently compare 2D features but may miss 3D conformational nuances .
- Graph Comparison : Directly analyzes subgraph matches, offering higher accuracy but requiring computational resources. For example, GEM-Path combines both methods for robust similarity assessment .
Crystallographic and Structural Refinement
The SHELX program suite (e.g., SHELXL) is widely used for refining crystal structures of such complex heterocycles. Key features include:
Biological Activity
The compound 5-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazole ring fused with a diazatricyclo structure, which contributes to its unique chemical properties and potential biological activities.
Antidiabetic Properties
Research indicates that derivatives similar to this compound exhibit significant antidiabetic activity by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is crucial for regulating glucose metabolism and insulin sensitivity. The thiazolidinedione derivatives have been shown to bind effectively to PPARγ, enhancing insulin sensitivity in various models .
Anticancer Activity
The compound has demonstrated promising anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cells across several lines. For instance, one study reported an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating potent cytotoxic effects . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Enzyme Inhibition
Molecular docking studies have revealed that this compound acts as a potent inhibitor of specific enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. The interactions include hydrogen bonding and hydrophobic interactions with key amino acids in the active site of the enzyme .
ADME-Tox Profiles
The ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are critical for evaluating the drug-likeness of new compounds. For this compound:
- Absorption : Predicted to have good absorption characteristics.
- Distribution : Exhibits favorable distribution due to its lipophilicity.
- Metabolism : Likely metabolized by cytochrome P450 enzymes.
- Excretion : Primarily excreted through renal pathways.
Toxicity assessments indicate a moderate safety profile with a toxicity class rating that suggests careful monitoring during therapeutic use .
Study 1: Antidiabetic Effects
In a controlled study involving diabetic rat models, administration of the compound resulted in a significant reduction in blood glucose levels compared to controls. This effect was attributed to enhanced insulin sensitivity and modulation of glucose uptake pathways .
Study 2: Anticancer Efficacy
A series of experiments conducted on various cancer cell lines demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis rates. Notably, it was more effective against ALL cells than neuroblastoma cells, suggesting selective cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
